
Deucravacitinib
説明
デウクラバシチニブは、ブリストル・マイヤーズ スクイブ社が開発した、中等度から重度の尋常性乾癬の治療のための新規経口薬です。これは、ヤヌスキナーゼファミリーのメンバーであるチロシンキナーゼ2(TYK2)の高度に選択的な阻害剤です。 デウクラバシチニブは、商品名「Sotyktu」で販売されており、2022年9月に米国で初めて医療用として承認されました .
準備方法
合成ルートと反応条件: デウクラバシチニブの合成は、ピラゾロ[1,5-a]ピラジンであるコア構造の調製から始まり、複数のステップが含まれています。合成は、メチル-2-ヒドロキシ-3-ニトロ安息香酸から始まり、メチル化後にアンモニア分解されて中間体が生成されます。 その後のステップには、環化、還元、および官能基の修飾が含まれ、最終生成物が得られます .
工業生産方法: デウクラバシチニブの工業生産は、同様の合成ルートに従いますが、大規模製造用に最適化されています。 これには、高スループット反応器、効率的な精製技術、および厳格な品質管理対策の使用が含まれ、最終生成物の均一性と純度が確保されます .
化学反応の分析
Table 1: ROS-Responsive Drug Release Kinetics of Deucravacitinib-Loaded Micelles
H₂O₂ Concentration | Cumulative Release (24 h) | Release Rate (0–4 h) |
---|---|---|
0 mM | 14.67% ± 0.3% | <1%/h |
5 mM | 32.31% ± 1.31% | 8.08%/h |
10 mM | 91.10% ± 7.70% | 10.77%/h |
Metabolic Pathways and Biotransformation
This compound undergoes extensive metabolism via four primary pathways:
Enzymatic Reactions
- N-demethylation : Mediated by CYP1A2, forming the major active metabolite BMT-153261 (49% systemic exposure) .
- Hydrolysis : Carboxylesterase 2 (CES2) cleaves the cyclopropyl carboxamide group, yielding BMT-158170 .
- Oxidation : CYP2B6/2D6 oxidizes the deuterated methyl group, producing metabolite M11 .
- Glucuronidation : UGT1A9 catalyzes N-glucuronidation to form BMT-334616 .
Pharmacokinetic Parameters
- Half-life : Terminal half-life = 10 hours .
- Clearance : 13% excreted unchanged in urine, 26% in feces; 6% and 12% excreted as BMT-153261 in urine and feces, respectively .
- Protein binding : 82–90%, with a blood-to-plasma ratio of 1.26 .
Table 2: Key Metabolites and Their Pharmacological Activity
Metabolite | Enzyme Involved | Activity Relative to Parent Drug |
---|---|---|
BMT-153261 | CYP1A2 | Comparable potency |
BMT-158170 | CES2 | Inactive |
BMT-334616 | UGT1A9 | Not characterized |
M11 | CYP2B6/2D6 | Not characterized |
Antioxidant Activity and Radical Scavenging
PEPS-deucravacitinib micelles exhibit dose-dependent antioxidant properties:
- ABTS assay : 0.1–4.0 mg/ml PEPS cleared ABTS radical cations with IC₅₀ = 1.2 mg/ml (Figure 2G ) .
- Mechanism : Sulfur atoms in PEPS react with ROS (e.g., H₂O₂), forming sulfone groups and releasing this compound .
Stability and Degradation Under Physiological Conditions
- pH-dependent solubility : Poor solubility at neutral pH, enhanced in acidic environments .
- Photodegradation : Not reported in available studies.
- Thermal stability : No data available; stability assumed under standard storage conditions.
Structural Reactivity
科学的研究の応用
デウクラバシチニブは、以下を含む広範囲の科学研究用途を持っています。
化学: チロシンキナーゼの選択的阻害の研究のためのモデル化合物として役立ちます。
生物学: デウクラバシチニブは、細胞シグナル伝達経路におけるTYK2の役割を調査するために使用されます。
医学: 主に中等度から重度の尋常性乾癬の治療に使用されており、乾癬性関節炎、ループス、炎症性腸疾患など、他の免疫介在性疾患の治療としても研究されています
作用機序
デウクラバシチニブは、チロシンキナーゼ2(TYK2)の高度に選択的なアロステリック阻害剤として作用します。TYK2の調節ドメインに結合し、調節ドメインと触媒ドメイン間の阻害的相互作用を安定化します。 この選択的な阻害は、特にインターロイキン-23(IL-23)とI型インターフェロンを含むTYK2によって媒介されるシグナル伝達経路を破壊し、これらは乾癬の病態生理における重要な役割を果たします .
類似の化合物:
トファシチニブ: JAK1、JAK2、およびJAK3を標的とするヤヌスキナーゼ阻害剤。
バリシチニブ: JAK1およびJAK2を標的とする別のヤヌスキナーゼ阻害剤。
ウパダシチニブ: 選択的なJAK1阻害剤.
比較: デウクラバシチニブは、複数のキナーゼを標的とする他のヤヌスキナーゼ阻害剤とは異なり、TYK2に対する高い選択性を持つという点でユニークです。 この選択性は、非選択的な阻害に関連するオフターゲット効果を最小限に抑えるため、安全性の向上に貢献すると考えられています .
類似化合物との比較
Tofacitinib: A Janus kinase inhibitor that targets JAK1, JAK2, and JAK3.
Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.
Upadacitinib: A selective JAK1 inhibitor.
Comparison: Deucravacitinib is unique in its high selectivity for TYK2, unlike other Janus kinase inhibitors that target multiple kinases. This selectivity is believed to contribute to its improved safety profile, as it minimizes off-target effects associated with non-selective inhibition .
生物活性
Deucravacitinib, a selective oral inhibitor of tyrosine kinase 2 (TYK2), is a novel therapeutic agent developed for the treatment of immune-mediated diseases such as psoriasis, psoriatic arthritis, and Crohn's disease. Its unique mechanism of action and selectivity for TYK2 over other Janus kinases (JAKs) has positioned it as a promising alternative to traditional therapies. This article explores the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
This compound selectively inhibits TYK2, a member of the JAK family involved in cytokine signaling pathways critical for immune function. Unlike non-selective JAK inhibitors, which may affect multiple JAK family members and lead to various side effects, this compound binds to a unique regulatory region of TYK2. This binding results in the inhibition of specific cytokines such as interleukin (IL)-12 and IL-23, which are implicated in the pathogenesis of several autoimmune diseases .
Pharmacokinetics and Pharmacodynamics
In clinical trials, this compound demonstrated rapid absorption with a half-life ranging from 8 to 15 hours, allowing for once-daily dosing. It showed significant inhibition of IL-12/IL-23 and type I interferon pathways in healthy volunteers, with dose-dependent effects on lymphocyte counts and interferon-regulated genes . The pharmacokinetic profile indicates that this compound can achieve effective concentrations without the adverse laboratory changes typically associated with non-selective JAK inhibitors .
Psoriasis Treatment
This compound has been evaluated in multiple clinical trials for its efficacy in treating moderate to severe plaque psoriasis. In a phase III trial (POETYK PSO-1), patients receiving 6 mg of this compound daily achieved a PASI 75 response rate of 53% compared to 9.4% in the placebo group at week 16 (p < 0.0001) . Furthermore, PASI 90 responses were significantly higher in the treatment group (30.4%) compared to apremilast (18.8%) and placebo (3.03%) .
Outcome Measure | This compound | Placebo | Apremilast |
---|---|---|---|
PASI 75 Response (%) | 53.0 | 9.4 | 39.8 |
PASI 90 Response (%) | 30.4 | 3.03 | 18.8 |
sPGA 0/1 Response (%) | 49.5 | 8.6 | 33.9 |
Long-term Efficacy
Long-term studies indicate sustained efficacy with continuous treatment. In an extension trial involving patients who achieved PASI 75 at week 16, response rates remained stable over three years, with PASI 75 maintained at 72.6% and PASI 90 at 45.6% .
Safety Profile
The safety profile of this compound has been favorable compared to traditional therapies. Adverse events (AEs) were reported in approximately 55% to 80% of patients across different dosing regimens, with common AEs including nasopharyngitis, headache, and diarrhea . Importantly, no serious adverse events or clinically meaningful laboratory abnormalities were noted during trials, distinguishing it from other JAK inhibitors that have boxed warnings regarding safety concerns .
Case Study: Efficacy in Psoriatic Arthritis
A recent case study involving patients with psoriatic arthritis demonstrated significant improvements in joint symptoms and skin lesions following treatment with this compound. Patients reported enhanced quality of life metrics alongside clinical improvements measured by ACR20 criteria .
Case Study: Long-term Treatment Outcomes
In another longitudinal study assessing long-term outcomes for patients treated with this compound for psoriasis over two years, participants maintained significant reductions in disease severity without experiencing the typical side effects associated with other systemic therapies .
特性
IUPAC Name |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZKEPGENYLQSC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway. Unlike other members of the JAK family that promote broader immune and extra-immune pathways, such as lipid metabolism, the TYK2 signalling pathway is responsible for selected immune pathways. TYK2 mediates the signalling of inflammatory cytokines of both adaptive (e.g., interleukin (IL) 12 and IL-23) and innate (e.g., type I interferons) immune responses. IL-23 has been implicated in the pathogenesis of immune-mediated disorders such as psoriasis and psoriatic arthritis. It activates and promotes the proliferation of Th17 cells: subsequently, Th17 cells secrete inflammatory mediators, such as IL-17 and tumour necrosis factor-alpha, that stimulate epidermal cells to produce cytokines and chemokines that attract and activate innate immune system cells. Enhanced activity of Th17 cells leads to sustained inflammatory responses in the skin and joints as manifested in psoriatic arthritis. Deucravacitinib inhibits TYK2 via an allosteric mechanism: it binds to the enzyme's regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain. This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes. In _in vitro_ cellular assays, deucravacitinib showed a 100-fold to 2000-fold selectivity for TYK2 over JAK 1/2/3 and demonstrated minimal or no activity against JAK 1/2/3. Upon binding to TYK2, deucravacitinib induces a conformational change and locks the regulatory domain of TYK2 into an inhibitory confirmation with the catalytic domain, trapping TYK2 in an inactive state. Inhibiting TYK2 leads to the downregulation of the IL-23/TH17 pathway, IL-12 signalling, type 1 interferon pathway, and keratinocyte activation. | |
Record name | Deucravacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16650 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1609392-27-9 | |
Record name | Deucravacitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deucravacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16650 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEUCRAVACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。